molecular formula C8H18O B1254145 2-Methylheptan-4R-ol

2-Methylheptan-4R-ol

Cat. No.: B1254145
M. Wt: 130.23 g/mol
InChI Key: QXPLZEKPCGUWEM-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methylheptan-4R-ol is a secondary alcohol.

Scientific Research Applications

Insect Pheromone Synthesis

2-Methylheptan-4R-ol and its isomers have been widely studied for their applications in the synthesis of insect pheromones. One study highlighted the one-pot multi-enzymatic synthesis of the four stereoisomers of 4-Methylheptan-3-ol, showcasing its relevance in integrated pest management as an environmentally benign alternative to hazardous insecticides. These stereoisomers are active towards different species of insects, demonstrating the compound's significance in developing targeted pest control strategies (Brenna et al., 2017). Additionally, European oak bark beetle extracts containing bioactive compounds including 4-methylheptan-3-ol have been analyzed, revealing the compound's role in the beetle's ecology and potential applications in pest management (Vrkočová et al., 2003).

Chiral Building Blocks in Organic Synthesis

The compound has also been utilized as a chiral building block in organic synthesis. Research has shown that cyclopropane intermediates can be used in the synthesis of chiral alcohols with methyl-branched carbon skeletons, such as (2R)-2-methylundec-10-en-1-ol, (3R)-3-methylheptan-1-ol, and (4R)-4-methyloctan-1-ol. These chiral alcohols are instrumental in the synthesis of insect pheromones, highlighting the compound's utility in the field of organic chemistry and its contribution to synthesizing biologically active substances (Kovalenko & Mineeva, 2014).

Biochemical and Ecological Studies

In the realm of biochemistry and ecology, the compound's derivatives have been studied for their role in various processes. For instance, a study on the biodegradation of iso-alkanes under methanogenic conditions investigated the fate of compounds like 4-methylheptane, revealing the microorganisms and metabolic pathways involved. This research provides insights into environmental bioremediation and the natural degradation processes of petroleum-based pollutants (Abu Laban et al., 2015).

Analytical and Chemical Process Studies

Additionally, studies have been conducted on the volatile markers of cholesterol thermal changes, where compounds like 4-methylpentan-2-ol were recognized as potential markers of cholesterol oxidation. This kind of research is critical for understanding the chemical changes that cholesterol undergoes during thermal processing and can contribute to the development of analytical methods in food science and health research (Derewiaka et al., 2017).

Properties

Molecular Formula

C8H18O

Molecular Weight

130.23 g/mol

IUPAC Name

(4R)-2-methylheptan-4-ol

InChI

InChI=1S/C8H18O/c1-4-5-8(9)6-7(2)3/h7-9H,4-6H2,1-3H3/t8-/m1/s1

InChI Key

QXPLZEKPCGUWEM-MRVPVSSYSA-N

Isomeric SMILES

CCC[C@H](CC(C)C)O

Canonical SMILES

CCCC(CC(C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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